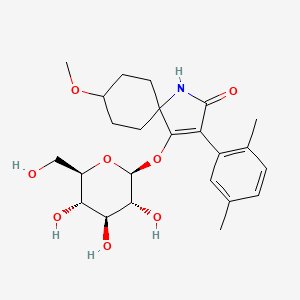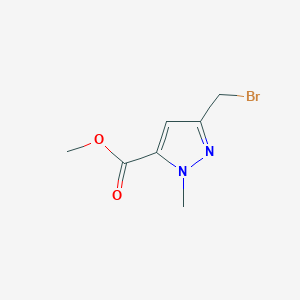![molecular formula C10H7FN2O2S B1405308 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-71-3](/img/structure/B1405308.png)
2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
説明
The compound “2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development and has several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . It is also a part of some clinically applied anticancer drugs .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the reaction of ω-bromoacetoacetanilides with thiourea/phenyl thioureas . This results in the formation of a series of 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8FNO2 . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .科学的研究の応用
Antioxidant and Anti-inflammatory Agents
A study focused on synthesizing benzofused thiazole derivatives, including 2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid, demonstrated their potential as antioxidant and anti-inflammatory agents. The research highlighted that certain benzofused thiazole compounds showed significant anti-inflammatory activity compared to standard references, alongside notable antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported these findings, suggesting these derivatives as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Optoelectronic Materials
Another area of application for thiazole derivatives is in the development of optoelectronic materials. Research into quinazoline and pyrimidine derivatives, which share structural similarities with thiazole compounds, indicates the value of incorporating these heterocycles into π-extended conjugated systems. These materials have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility and importance in creating novel optoelectronic materials. The review emphasizes the role of polyhalogen derivatives and the electroluminescent properties of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).
Bioisosteres in Drug Design
Furthermore, the role of carboxylic acid bioisosteres in medicinal chemistry has been explored, with thiazole derivatives providing a platform for novel carboxylic acid substitutes. These substitutes aim to improve pharmacological profiles by overcoming obstacles such as toxicity, reduced metabolic stability, and limited passive diffusion across biological membranes. The development of novel carboxylic acid bioisosteres, including thiazole-based compounds, is crucial in addressing the challenges faced in modern drug design, highlighting the innovation required to enhance the efficacy and safety of pharmaceuticals (Horgan & O’ Sullivan, 2021).
将来の方向性
The future directions for “2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds involve further exploration of their therapeutic potential. There is a need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . The information will be useful for future innovation .
特性
IUPAC Name |
2-(2-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJOYBVZJHOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225381 | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176721-71-3 | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176721-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)

![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)



![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)



